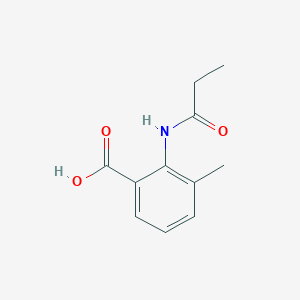

3-Methyl-2-(propanoylamino)benzoic acid

Description

Properties

IUPAC Name |

3-methyl-2-(propanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-9(13)12-10-7(2)5-4-6-8(10)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEQSCSUBKCNLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC=C1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(propanoylamino)benzoic acid can be achieved through several methods. One common approach involves the chlorination of m-xylene to produce 2-chloro-m-xylene, followed by oxidation to yield 3-methyl-2-chlorobenzoic acid. This intermediate is then subjected to ammoniation under alkaline conditions to form 3-methyl-2-aminobenzoic acid . The final step involves the acylation of 3-methyl-2-aminobenzoic acid with propanoyl chloride to obtain 3-Methyl-2-(propanoylamino)benzoic acid.

Industrial Production Methods

Industrial production of 3-Methyl-2-(propanoylamino)benzoic acid typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(propanoylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxylic acid.

Reduction: The propanoylamino group can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Bromination with Br₂/FeBr₃ or nitration with HNO₃/H₂SO₄

Major Products

Oxidation: 3-Methyl-2-(propanoylamino)benzoic acid can be converted to 3-methyl-2-(propanoylamino)benzoic acid.

Reduction: The reduction of the propanoylamino group yields 3-methyl-2-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-Methyl-2-(propanoylamino)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(propanoylamino)benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The propanoylamino group plays a crucial role in binding to the active site of the target enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Benzoic Acid Derivatives

Key Observations :

- Lipophilicity : The methyl ester in increases lipophilicity relative to the carboxylic acid in the target compound, suggesting divergent pharmacokinetic profiles.

- Solid-State Behavior : Polymorphism in ’s analog highlights the influence of substituents on crystallinity, a factor critical for drug formulation .

Key Observations :

- Mechanistic Diversity : The target compound’s amide group may target enzymes requiring hydrogen-bonding interactions (e.g., proteases), whereas pyrazole () or chromone () derivatives rely on heterocyclic coordination for activity.

- Therapeutic Potential: ’s chromone derivative shows anticancer activity, suggesting that the target compound’s propanoylamino group could be optimized for similar applications with improved solubility .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

| Compound Name | Solubility (Water) | LogP | Stability |

|---|---|---|---|

| 3-Methyl-2-(propanoylamino)benzoic acid | Moderate (amide polarity) | ~1.8 | Stable under neutral pH; hydrolyzes in strong acids/bases. |

| Ethyl 2-(benzylamino)propanoate () | Low (ester hydrophobicity) | ~2.5 | Prone to enzymatic hydrolysis . |

| 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethylpropanoate () | Very low (branched chains) | ~3.2 | Stable due to steric hindrance . |

Key Observations :

- Solubility : The target compound’s carboxylic acid and amide groups improve water solubility compared to esters () or branched derivatives ().

- Stability : Steric hindrance in ’s compound increases stability, whereas the target compound’s amide may hydrolyze under extreme conditions, requiring formulation adjustments.

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-2-(propanoylamino)benzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or nucleophilic substitution, modified to accommodate the propanoylamino group. For example:

Starting materials : Methyl benzoate derivatives and propanoylamino precursors.

Key steps :

- Introduce the methyl group via alkylation under acidic/basic conditions.

- Couple the propanoylamino group using carbodiimide-mediated amidation (e.g., EDC/HOBt) to ensure regioselectivity .

Optimization factors :

Q. How can researchers confirm the structural identity and purity of 3-Methyl-2-(propanoylamino)benzoic acid?

Methodological workflow :

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Verify methyl (-CH₃) and propanoylamino (-NHCOCH₂CH₃) group positions via characteristic shifts (e.g., methyl at δ 2.3–2.5 ppm, amide protons at δ 6.5–8.0 ppm) .

High-Performance Liquid Chromatography (HPLC) :

- Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended).

Mass Spectrometry (LC-MS) :

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl vs. propanoylamino) influence the polymorphism of 3-Methyl-2-(propanoylamino)benzoic acid?

Key insights from related studies :

- Substituent steric effects and hydrogen-bonding capacity dictate crystal packing. For example:

Polymorph screening :

- Recrystallize from varied solvents (e.g., ethanol, acetone) under controlled evaporation.

X-ray diffraction (XRD) :

Q. What mechanistic insights explain the reactivity of 3-Methyl-2-(propanoylamino)benzoic acid in esterification or amidation reactions?

Experimental design :

Kinetic studies :

- Monitor reaction progress via HPLC under varying pH, temperature, and catalyst conditions.

- Example: Propanoylamino groups may sterically hinder nucleophilic attack at the carboxylic acid, requiring prolonged reaction times .

Computational modeling :

Q. How does 3-Methyl-2-(propanoylamino)benzoic acid interact with biological systems, and what structural features drive its bioactivity?

Approaches from benzoic acid analogs :

Microbial resistance studies :

- Test antifungal/antibacterial efficacy using Saccharomyces cerevisiae or E. coli models.

- Compare with unsubstituted benzoic acid to assess enhanced hydrophobicity from the propanoylamino group .

Structure-activity relationship (SAR) :

- Modify substituents (e.g., methyl position) and measure changes in membrane permeability via logP assays .

Q. What analytical strategies resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?

Case study :

- Observed issue : Melting points vary across studies (e.g., 139–140°C in vs. hypothetical 135–138°C).

Resolution steps :

Thermogravimetric analysis (TGA) :

- Differentiate decomposition vs. melting events.

Differential scanning calorimetry (DSC) :

Q. How can researchers leverage LC-MS to study metabolic pathways involving 3-Methyl-2-(propanoylamino)benzoic acid?

Protocol :

In vitro metabolism :

- Incubate with liver microsomes and NADPH cofactors.

Metabolite identification :

- Use high-resolution LC-MS (Q-TOF) to detect hydroxylated or glucuronidated derivatives.

Quantification :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.